molecular formula C25H18FNO5 B2571971 5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866016-66-2

5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2571971
CAS No.: 866016-66-2
M. Wt: 431.419
InChI Key: YQTZTZLOFMIHTJ-UHFFFAOYSA-N
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Description

5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C25H18FNO5 and its molecular weight is 431.419. The purity is usually 95%.
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Biological Activity

The compound 5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a member of the quinoline family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H18FNO5
  • Molecular Weight : 425.41 g/mol
  • IUPAC Name : this compound

The structure features a quinoline core with fluorophenyl and methoxybenzoyl substituents that are hypothesized to influence its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available quinoline derivatives. The synthetic pathway includes:

  • Formation of the dioxole ring .
  • Introduction of the methoxybenzoyl group via acylation.
  • Fluorination at the phenyl position using fluorinating agents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of quinoline compounds can inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds similar to this compound displayed cytotoxic effects against human cancer cell lines such as HeLa and A549.
  • The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • In vitro assays against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects.
  • The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Similar quinoline derivatives have been shown to interfere with nucleic acid metabolism.
  • Reactive oxygen species (ROS) generation : This can lead to oxidative stress in target cells, contributing to cytotoxicity.
  • Modulation of enzyme activities : The compound may act on specific enzymes involved in metabolic pathways critical for cell survival.

Case Studies

Several studies have documented the biological effects of this compound or its analogs:

  • Study on Anticancer Activity :
    • A recent study tested the compound against various cancer cell lines and reported an IC50 value indicating substantial cytotoxicity (IC50 < 20 µM) .
    • The study concluded that structural modifications significantly influenced potency.
  • Study on Antimicrobial Effects :
    • Researchers found that the compound had an MIC value of 32 µg/mL against E. coli, suggesting potential as an antimicrobial agent .
    • The study highlighted the importance of the fluorine substituent in enhancing antibacterial activity.

Data Tables

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerHeLa<20 µM
AnticancerA549<20 µM
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureusNot specified

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO5/c1-30-18-7-5-16(6-8-18)24(28)20-13-27(12-15-3-2-4-17(26)9-15)21-11-23-22(31-14-32-23)10-19(21)25(20)29/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZTZLOFMIHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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